benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine familyThiazolo[3,2-a]pyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often include the use of a base, such as potassium carbonate or silver carbonate, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation . The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazolopyridines: These compounds combine thiazole and pyridine rings and exhibit a range of pharmacological activities.
Pyrimidine Derivatives: Pyrimidine-based compounds are known for their diverse biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
Benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substituents, which confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C26H20N2O3S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H20N2O3S2/c1-17-22(25(30)31-16-19-11-6-3-7-12-19)23(20-13-8-14-32-20)28-24(29)21(33-26(28)27-17)15-18-9-4-2-5-10-18/h2-15,23H,16H2,1H3/b21-15+ |
InChI Key |
HWAQESMXKMAFPC-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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